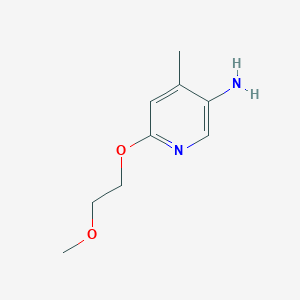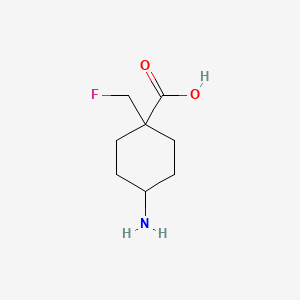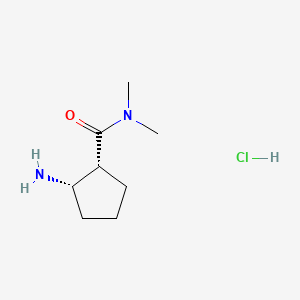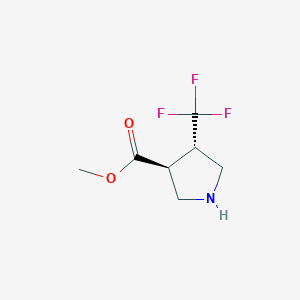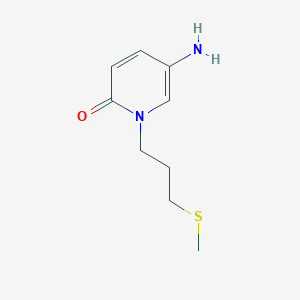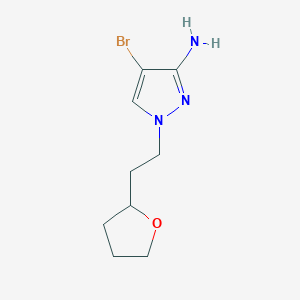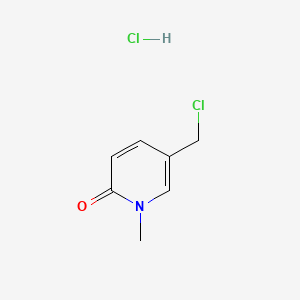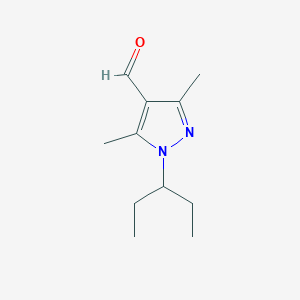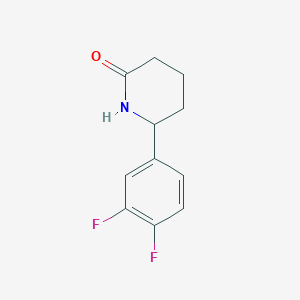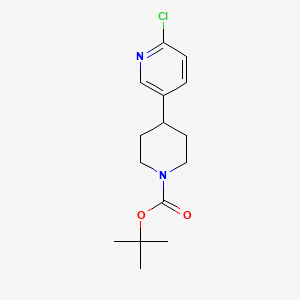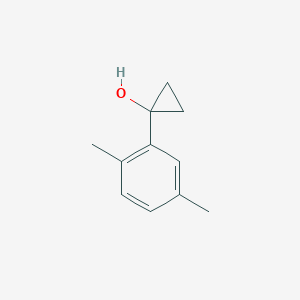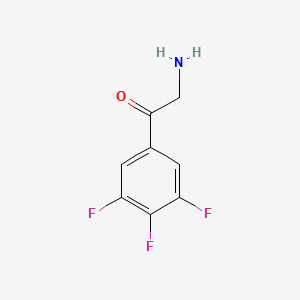
2-Amino-1-(3,4,5-trifluorophenyl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-1-(3,4,5-trifluorophenyl)ethan-1-one is an organic compound with the molecular formula C8H6F3NO This compound is characterized by the presence of an amino group and a trifluoromethyl-substituted phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-1-(3,4,5-trifluorophenyl)ethan-1-one typically involves the reaction of 3,4,5-trifluorobenzaldehyde with ammonia and a reducing agent. One common method includes the use of sodium borohydride as the reducing agent in an ethanol solvent. The reaction is carried out under reflux conditions, leading to the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide. These reactions can lead to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace one or more fluorine atoms. Reagents such as sodium methoxide or potassium tert-butoxide are often used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
2-Amino-1-(3,4,5-trifluorophenyl)ethan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and kinetics.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of agrochemicals, dyes, and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-Amino-1-(3,4,5-trifluorophenyl)ethan-1-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic pathways. For example, it may inhibit enzymes involved in the synthesis of neurotransmitters, leading to altered neuronal activity. The trifluoromethyl group enhances its binding affinity to target proteins, making it a valuable tool in biochemical studies .
Comparación Con Compuestos Similares
- 2-Amino-2-(3,4,5-trifluorophenyl)ethanol
- 1-(4-amino-2,3,5-trifluorophenyl)ethan-1-one
- 2-(3,4,5-trifluorophenyl)ethan-1-amine hydrochloride
Comparison: Compared to its analogs, 2-Amino-1-(3,4,5-trifluorophenyl)ethan-1-one is unique due to its specific substitution pattern and functional groups. The presence of the trifluoromethyl group at the 3,4,5-positions enhances its chemical stability and reactivity. Additionally, the amino group provides versatility in chemical modifications, making it a valuable intermediate in organic synthesis .
Propiedades
Fórmula molecular |
C8H6F3NO |
|---|---|
Peso molecular |
189.13 g/mol |
Nombre IUPAC |
2-amino-1-(3,4,5-trifluorophenyl)ethanone |
InChI |
InChI=1S/C8H6F3NO/c9-5-1-4(7(13)3-12)2-6(10)8(5)11/h1-2H,3,12H2 |
Clave InChI |
HHVQNWDPRVUOBR-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1F)F)F)C(=O)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Lithium(1+)2-[2,5-bis(trifluoromethyl)-1,3-thiazol-4-yl]-2,2-difluoroacetate](/img/structure/B13623277.png)
